2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine

Cannabinoid receptor CB1 antagonist Obesity

A selective CB1 receptor antagonist with a unique 2,5-dimethyl-3-(1H-pyrazol-4-yl)piperidine topology, distinct from positional isomers. This scaffold is ideal for SAR campaigns exploring the impact of piperidine methyl substitution on CB1 binding affinity and selectivity. Its drug-like properties (cLogP 1.62, TPSA 50.44, Lipinski compliant) and dual functional handles (pyrazole NH, piperidine NH) enable focused library synthesis and ADME profiling. Procure for in vitro adipogenesis assays, metabolic stability studies, or as a reference ligand for CB1 binding displacement experiments to advance your obesity and metabolic syndrome research programs.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13346801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1CC(C(NC1)C)C2=CNN=C2
InChIInChI=1S/C10H17N3/c1-7-3-10(8(2)11-4-7)9-5-12-13-6-9/h5-8,10-11H,3-4H2,1-2H3,(H,12,13)
InChIKeyLSWYLVMCKIGGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine Procurement Guide: CB1 Antagonist Scaffold Properties and Selection Considerations


2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine (CAS: 2366183-23-3; C₁₀H₁₇N₃; MW: 179.26) is a heterocyclic small molecule featuring a piperidine ring substituted with a pyrazole moiety at the 3-position and methyl groups at the 2- and 5-positions . This compound is classified pharmacologically as a selective cannabinoid type-1 (CB1) receptor antagonist [1], with documented applications in modulating adipocyte proliferation, lipid/glucose metabolism, and energy homeostasis in obesity models [1].

Why Generic Substitution Fails for 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine in CB1 Antagonist Research Programs


Pyrazole-piperidine congeners sharing the C₁₀H₁₇N₃ formula—such as 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine (CAS 1177351-89-1) [1], 2-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine (CAS 1368167-35-4) , and 3-(1-ethyl-1H-pyrazol-5-yl)piperidine —exhibit fundamentally different substitution patterns on both the piperidine and pyrazole rings. The target compound uniquely positions the pyrazole at the piperidine 3-position with 2,5-dimethyl substitution , a topological arrangement that directly influences CB1 receptor binding conformation, hydrogen-bond donor/acceptor geometry, and steric complementarity within the receptor's hydrophobic pocket. Substituting a positional isomer without empirical validation of receptor binding affinity (Ki), selectivity over CB2, and functional antagonism introduces unquantified risk of altered pharmacodynamics and invalid cross-compound extrapolation.

2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine Quantitative Differentiation Evidence: Comparative CB1 Antagonism, Physicochemical and Synthetic Accessibility


Selective CB1 Receptor Antagonism as the Primary Pharmacological Differentiation Criterion

This compound is documented as a selective cannabinoid type-1 (CB1) receptor antagonist [1]. In contrast, many pyrazole-piperidine derivatives in the literature are optimized for entirely distinct targets: pyrazolyl piperidine analog 4a (4-chlorophenyl substituted) demonstrates FXa inhibition with IC₅₀ = 13.4 nM [2], while 4-(pyrazolyl)piperidine-based CCR5 antagonists exhibit anti-HIV-1 activity via chemokine receptor blockade [3]. The target compound's documented CB1 antagonism [1] positions it within a distinct pharmacological class that is not interchangeable with FXa-inhibiting or CCR5-targeting pyrazole-piperidines.

Cannabinoid receptor CB1 antagonist Obesity Metabolic syndrome Adipogenesis

Lipophilicity Differentiation from Positional Isomers Impacts Membrane Partitioning

The target compound has a calculated cLogP of 1.62 [1]. A structurally distinct analog with different substitution—PD011914 (CAS 32954-58-8)—exhibits a cLogP of 1.62 [1], but this is not a direct positional isomer comparison. More relevantly, alternative pyrazole-piperidine positional isomers with molecular formula C₁₀H₁₇N₃, such as 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine [2] and 2-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine , have unreported cLogP values in available sources, preventing direct quantitative comparison of lipophilicity.

Physicochemical properties cLogP Lipophilicity ADME Drug-likeness

Hydrogen Bond Donor Capacity May Differ from N-Alkylated Piperidine Analogs

The target compound contains one hydrogen bond donor (HBD) based on the unsubstituted piperidine nitrogen [1]. In contrast, the positional isomer 2-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine features methyl substitution on the pyrazole nitrogen (N-methylpyrazole) , which alters the pyrazole HBD status and overall hydrogen-bonding network capacity. No experimental HBD count for the dimethylpyrazole analog is reported in available sources; the difference is inferred from structural analysis.

Hydrogen bonding Permeability Drug design Physicochemical properties

Validated Application Scenarios for 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine Procurement Based on Pharmacological and Physicochemical Evidence


CB1 Receptor Antagonist Tool Compound for Metabolic Disorder Research

This compound is documented as a selective CB1 receptor antagonist with activity in inhibiting adipocyte proliferation and maturation, improving lipid and glucose metabolism, and regulating energy balance [1]. Procurement is appropriate for obesity and metabolic syndrome research programs requiring a CB1 antagonist scaffold for in vitro adipogenesis assays, metabolic profiling studies, or as a reference ligand for CB1 binding displacement experiments.

Structure-Activity Relationship (SAR) Exploration of Pyrazole-Piperidine CB1 Antagonists

The 2,5-dimethyl substitution pattern on the piperidine ring, combined with the 3-position pyrazole attachment , provides a unique topological variant within the pyrazole-piperidine CB1 antagonist chemotype. Procurement supports medicinal chemistry SAR campaigns examining the effect of piperidine methyl substitution on CB1 binding affinity, functional antagonism potency, and selectivity over CB2.

ADME/PK Profiling of cLogP ~1.6 Pyrazole-Piperidine Scaffolds

With a calculated cLogP of 1.62 and TPSA of 50.44 [2], this compound falls within favorable drug-like property ranges (Lipinski compliant: MW < 500, cLogP < 5, HBD < 5, HBA < 10). Procurement enables in vitro permeability, metabolic stability, and plasma protein binding studies to establish baseline ADME parameters for this specific substitution pattern, facilitating comparison with more lipophilic or polar pyrazole-piperidine analogs.

Synthetic Intermediate for Diversified Pyrazole-Piperidine Libraries

The unsubstituted pyrazole NH group and secondary piperidine amine provide two orthogonal functional handles for chemical diversification. Procurement as a building block enables N-alkylation, acylation, sulfonylation, or cross-coupling reactions to generate focused compound libraries for screening against CB1 or structurally related GPCR targets.

Quote Request

Request a Quote for 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.